Bisphenol A Diglycidyl Ether-d10

Description

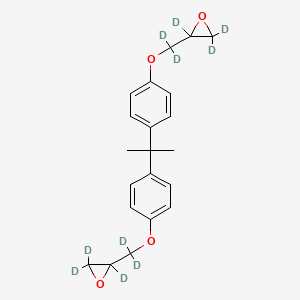

Structure

3D Structure

Properties

Molecular Formula |

C21H24O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2,2,3-trideuterio-3-[dideuterio-[4-[2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]oxirane |

InChI |

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i11D2,12D2,13D2,14D2,19D,20D |

InChI Key |

LCFVJGUPQDGYKZ-NWNUZOQRSA-N |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC([2H])([2H])C4(C(O4)([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |

Origin of Product |

United States |

Foundational & Exploratory

Bisphenol A Diglycidyl Ether-d10: Technical Monograph & Analytical Guide

Executive Summary

Bisphenol A Diglycidyl Ether-d10 (BADGE-d10) is the stable isotope-labeled analog of Bisphenol A Diglycidyl Ether (BADGE), a ubiquitous monomer used in the manufacture of epoxy resins and coatings. In analytical chemistry and drug development, BADGE-d10 serves as the critical Internal Standard (IS) for the precise quantification of BADGE migration from food contact materials (FCMs) and its presence in biological matrices.

This guide provides a comprehensive technical overview of BADGE-d10, focusing on its physicochemical properties, synthesis pathways, and its application in validated LC-MS/MS protocols. It is designed to enable researchers to implement robust quantification workflows that meet regulatory stringency (e.g., EFSA, FDA).

Part 1: Chemical Identity & Physicochemical Properties

BADGE-d10 is distinguished by the incorporation of ten deuterium atoms, typically located on the two glycidyl ether moieties. This specific labeling pattern ensures that the internal standard retains the chromatographic behavior of the native analyte while providing a distinct mass shift (+10 Da) for mass spectrometric detection.

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | Bisphenol A Diglycidyl Ether-d10 |

| Synonyms | BADGE-d10; 2,2-Bis[4-(glycidyloxy-d5)phenyl]propane |

| CAS Number | 1675-54-3 (Unlabeled Parent); 66687-07-8 (Specific d10 Product Ref) |

| Molecular Formula | |

| Molecular Weight | 350.48 g/mol (vs. 340.41 g/mol for native BADGE) |

| Appearance | Viscous, colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, Acetone); insoluble in water |

Structural Visualization

The following diagram illustrates the chemical structure of BADGE-d10, highlighting the deuterated glycidyl groups which provide the mass shift.

Part 2: Synthesis & Stability

Synthesis Pathway

The synthesis of BADGE-d10 follows a nucleophilic substitution pathway similar to the industrial production of BADGE, but utilizes isotopically labeled precursors.

-

Precursors: Bisphenol A (BPA) and Epichlorohydrin-d5 .

-

Reaction: BPA is reacted with an excess of Epichlorohydrin-d5 in the presence of a base (typically NaOH).

-

Mechanism:

-

Formation of the phenoxide ion from BPA.

-

Nucleophilic attack of the phenoxide on the epoxide ring of Epichlorohydrin-d5.

-

Dehydrohalogenation to reform the epoxide ring, yielding the diglycidyl ether.

-

Isotopic Stability & Handling

-

Protium-Deuterium Exchange: The deuterium atoms on the glycidyl chain are chemically stable and resistant to exchange with solvent protons under neutral conditions. However, exposure to strong acids or bases at elevated temperatures can induce hydrolysis of the epoxide ring (forming BADGE.H2O-d10), which must be avoided during storage.

-

Storage: Store neat material at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

Part 3: Analytical Applications (LC-MS/MS)

The primary application of BADGE-d10 is as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). It corrects for matrix effects, extraction efficiency, and ionization variability.

Validated Extraction Protocol (Canned Food/Biologicals)

This protocol is adapted from standard methods (e.g., EU Reference Laboratory) for quantifying BADGE in complex matrices.

Step 1: Sample Preparation

-

Homogenization: Homogenize 5.0 g of sample (e.g., canned fish, tissue).

-

Spiking (Critical): Add 50 µL of BADGE-d10 working solution (10 µg/mL in ACN) to the homogenate before solvent addition. This ensures the IS experiences the same extraction conditions as the analyte.

Step 2: Extraction

-

Solvent: Add 10 mL of Acetonitrile (ACN) or an ACN/Hexane (1:1) mixture to defat the sample.

-

Agitation: Vortex for 1 min, then shake for 30 min.

-

Separation: Centrifuge at 4,000 rpm for 10 min. Collect the ACN layer.

Step 3: Cleanup (Optional but Recommended)

-

SPE: Pass the extract through a C18 Solid Phase Extraction (SPE) cartridge if the matrix is highly lipophilic.

-

Reconstitution: Evaporate the solvent under Nitrogen flow and reconstitute in 0.5 mL of Mobile Phase (50:50 ACN:Water + 5mM Ammonium Formate).

LC-MS/MS Methodology

BADGE and BADGE-d10 readily form ammonium adducts

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Formate (or Acetate).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 50% B to 100% B over 8 minutes.

Mass Spectrometry Settings (MRM Mode):

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| BADGE (Native) | 358.2 | 191.1 | 20 | Quantifier |

| BADGE-d10 (IS) | 368.3 | 191.1 | 20 | Quantifier (IS) |

Technical Insight: The transition

Analytical Workflow Diagram

Part 4: Toxicological Context & Safety

Why Measure BADGE?

BADGE is a known endocrine disruptor and sensitizer. Regulatory bodies (EFSA, FDA) have established Specific Migration Limits (SMLs) for BADGE and its hydrolysis products (BADGE.H2O, BADGE.2H2O) in food contact materials.

-

EU Regulation 1895/2005: SML = 9 mg/kg (sum of BADGE and hydrolysis products).

Safety Data (MSDS Highlights)

Handle BADGE-d10 with the same precautions as the native compound.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), Skin Sensitizer (H317).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

- European Food Safety Authority (EFSA). (2005). *Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on a request from the Commission related to 2,2-bis(4-hydroxyphenyl)propane bis(2,3-epoxypropyl)ether (Bisphenol A diglycidyl ether

Bisphenol A Diglycidyl Ether-d10 chemical structure and properties

[1]

Executive Summary

Bisphenol A Diglycidyl Ether-d10 (BADGE-d10) is the deuterated isotopologue of BADGE, the primary monomer used in the production of epoxy resins for food contact materials (can linings, adhesives). It serves as the "gold standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), enabling precise quantification of BADGE migration into food matrices and biological fluids. By correcting for matrix effects, extraction inefficiencies, and ionization suppression, BADGE-d10 ensures regulatory compliance with migration limits (e.g., EU Regulation 10/2011).

Part 1: Chemical Identity & Structural Analysis[2]

Chemical Structure

BADGE-d10 retains the core bisphenol A skeleton but incorporates ten deuterium atoms. While various labeling patterns exist, the most commercially relevant standard for metabolic tracking is Bisphenol A diglycidyl-d10 ether , where the deuterium atoms are located on the two glycidyl ether moieties.

-

Chemical Name: 2,2-Bis[4-(2,3-epoxypropyl-1,1,2,3,3-d5-oxy)phenyl]propane

-

Molecular Formula: C

H -

Molecular Weight: 350.47 g/mol (compared to 340.41 g/mol for unlabeled BADGE)

-

Unlabeled CAS: 1675-54-3[1]

-

Labeled CAS: NA (Specific isotopologues are often not assigned unique CAS numbers; referred to by the parent CAS with isotope notation).

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity, highlighting the deuterated glycidyl groups which distinguish this standard from the native analyte.

Caption: Structural assembly of BADGE-d10 showing the central BPA core flanked by two fully deuterated glycidyl ether groups.

Part 2: Physicochemical Properties[1]

The deuteration of BADGE results in a mass shift of +10 Da, which is sufficient to avoid isotopic overlap with the natural abundance isotopes of unlabeled BADGE (M+1, M+2).

| Property | Value / Description |

| Physical State | Viscous liquid (often supplied as solution in Acetonitrile) |

| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate, Dichloromethane. Insoluble in Water. |

| LogP (Octanol/Water) | ~3.8 (Lipophilic, tends to migrate into fatty foods) |

| Boiling Point | Decomposes > 250°C (GC analysis requires derivatization or high temp) |

| Stability | Epoxide rings are reactive. Susceptible to hydrolysis in acidic/aqueous conditions to form diols. |

| Storage | -20°C, desiccated, protected from light to prevent polymerization or hydrolysis. |

Part 3: Analytical Applications & Methodology

The Role of BADGE-d10 in IDMS

In Isotope Dilution Mass Spectrometry (IDMS), BADGE-d10 is spiked into the sample before extraction. Because it possesses nearly identical physicochemical properties (solubility, pKa, retention time) to the target analyte, it experiences the same losses during extraction and the same matrix suppression during ionization.

-

Co-elution: BADGE-d10 elutes at the same retention time (or slightly earlier due to the deuterium isotope effect) as BADGE.

-

Quantification: The ratio of the area of the native BADGE peak to the BADGE-d10 peak is used for quantification, mathematically canceling out errors.

Synthesis Pathway

BADGE-d10 is synthesized via the O-alkylation of Bisphenol A with d5-Epichlorohydrin (perdeuterated) in the presence of a base (NaOH).

-

Reagents: Bisphenol A + Epichlorohydrin-d5.

-

Mechanism: SN2 nucleophilic attack of the phenoxide ion on the epoxide, followed by ring closure.

Experimental Protocol: LC-MS/MS Quantification

The following protocol outlines the extraction and analysis of BADGE from canned food simulants using BADGE-d10.

Step 1: Sample Preparation & Extraction

-

Homogenization: Weigh 5.0 g of food sample (e.g., canned fish, sauce).

-

Internal Standard Spiking: Add 50 µL of BADGE-d10 working solution (1 µg/mL in ACN) to the sample. Vortex for 30s. Crucial: Spiking before solvent addition ensures equilibration.

-

Extraction: Add 10 mL of Acetonitrile:Hexane (1:1 v/v) . The hexane removes lipids; ACN extracts the BADGE.

-

Agitation: Shake mechanically for 20 mins.

-

Centrifugation: 4000 rpm for 10 mins. Collect the ACN (bottom) layer.

-

Concentration: Evaporate ACN to dryness under N

at 40°C. Reconstitute in 0.5 mL of Ammonium Formate (10 mM) in Methanol.

Step 2: LC-MS/MS Parameters [2]

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 10 mM Ammonium Formate (promotes [M+NH

] -

B: Methanol or Acetonitrile.

-

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| BADGE | 358.2 [M+NH | 191.1 | 20 | Quantifier |

| BADGE | 358.2 [M+NH | 135.1 | 35 | Qualifier |

| BADGE-d10 | 368.3 [M+NH | 191.1 | 20 | Internal Standard |

Note: The product ion 191.1 corresponds to the cleavage of the BPA core. Since the label is on the glycidyl group (in this specific d10 isomer), the BPA core fragment remains unlabeled (m/z 191). If using ring-labeled BPA-d10, the fragment would be m/z ~199.

Workflow Diagram

Caption: Step-by-step analytical workflow for BADGE quantification using BADGE-d10 internal standard.

Part 4: Metabolism & Hydrolysis Tracking

BADGE is unstable in aqueous and acidic environments (like the stomach or acidic foods), rapidly hydrolyzing into BADGE.H2O and BADGE.2H2O .

-

Utility of BADGE-d10: Because the deuterium label is located on the glycidyl carbon skeleton (C-D bonds are stable), the label persists through hydrolysis.

-

Reaction: BADGE-d10 + H

O -

This allows the same internal standard (or its hydrolyzed derivatives) to be used to quantify the metabolites, providing a comprehensive view of total BADGE exposure.

Caption: Hydrolysis pathway of BADGE-d10. The d10 label remains intact, allowing quantification of downstream metabolites.

References

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks to public health related to the presence of bisphenol A (BPA) in foodstuffs. [Link]

-

Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). Analysis of bisphenols in soft drinks by liquid chromatography–tandem mass spectrometry: Fast and sensitive method. Journal of Chromatography A. [Link]

-

U.S. EPA. (2023). CompTox Chemicals Dashboard: Bisphenol A diglycidyl ether. [Link]

-

Chamorro-García, R., et al. (2012).[3] Bisphenol A diglycidyl ether induces adipogenic differentiation of multipotent stromal stem cells. Environmental Health Perspectives. [Link]

Synthesis and Purification of Bisphenol A Diglycidyl Ether-d10 (BADGE-d10): A Technical Whitepaper on Isotopic Standard Generation

Executive Summary and Chemical Rationale

Bisphenol A diglycidyl ether (BADGE) is the primary monomeric building block of commercial epoxy resins, widely utilized in construction coatings, adhesives, and food packaging[1]. Due to its potential to migrate into consumer products and its classification as an endocrine-disrupting chemical, rigorous exposure assessments are mandated. Accurate quantification of BADGE in complex matrices—ranging from occupational air samples[2] to infant diapers[3]—relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing stable isotope-labeled internal standards[4].

BADGE-d10 (C₂₁H₁₄D₁₀O₄) serves as the gold-standard internal reference[5]. The 10 deuterium atoms are strategically located on the two glycidyl ether moieties rather than the bisphenol core. This specific labeling pattern is achieved by reacting unlabeled Bisphenol A (BPA) with Epichlorohydrin-d5.

The Causality Behind the Design: Isotopic labeling on the aliphatic epoxide tail provides a sufficient mass shift (+10 Da) to prevent isotopic overlap with the native analyte. More importantly, aliphatic C-D bonds are highly stable against deuterium-hydrogen (D-H) back-exchange in aqueous or acidic environments during complex sample preparation workflows, such as QuEChERS extraction used for infant formula[6].

Fig 1: Mechanistic pathway for the synthesis of BADGE-d10 via base-catalyzed epoxidation.

Experimental Methodology: Synthesis and Isolation

Standard industrial synthesis of BADGE utilizes a massive excess of epichlorohydrin (often >10:1) to suppress the formation of higher-order oligomers (dimers and trimers). However, Epichlorohydrin-d5 is a high-cost isotopic reagent. To balance yield with economic viability, this protocol utilizes a restricted 4.0 molar equivalent of Epichlorohydrin-d5, compensated by the addition of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to accelerate the desired monomeric SN2 reaction.

Step 1: Base-Catalyzed Epoxidation

-

Initiation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.28 g of BPA (10.0 mmol) in 3.90 g of Epichlorohydrin-d5 (40.0 mmol).

-

Catalysis: Add 0.16 g of TBAB (0.5 mmol). Heat the mixture to 60 °C under an inert argon atmosphere.

-

Deprotonation: Slowly add 0.88 g of NaOH (22.0 mmol) dissolved in 2 mL of deionized water dropwise over 1 hour. Causality: Slow addition prevents a rapid exothermic spike that would lead to uncontrolled polymerization and degradation of the epoxide rings.

-

Propagation: Maintain the reaction at 60 °C for an additional 3 hours.

Validation Checkpoint 1 (In-Process): Analyze a 10 µL aliquot via TLC (Hexane:Ethyl Acetate 7:3). The complete consumption of the BPA spot (visualized via UV 254 nm) validates the end of the reaction phase.

Step 2: Workup and Liquid-Liquid Extraction (LLE)

-

Quenching: Cool the reaction mixture to room temperature and dilute with 20 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water.

-

Phase Separation: Transfer to a separatory funnel. Extract the organic layer and wash the aqueous layer twice with 10 mL EtOAc.

-

Neutralization: Wash the combined organic phases with brine (20 mL) until the aqueous wash registers a neutral pH (pH ~7).

Validation Checkpoint 2 (Stability): Ensuring a strictly neutral pH is critical; residual base will cause premature hydrolysis of the newly formed epoxide rings into BADGE·H₂O or BADGE·2H₂O derivatives[3].

-

Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recover the excess evaporated Epichlorohydrin-d5 via a cold trap for future synthesis.

Step 3: Chromatographic Purification

-

Column Preparation: Load the crude viscous oil onto a silica gel flash chromatography column.

-

Elution: Elute using a gradient of Hexane to Ethyl Acetate (from 9:1 to 7:3). The monomeric BADGE-d10 elutes first, followed by the heavier, more polar dimers and trimers.

-

Isolation: Pool the fractions containing the pure monomer and remove the solvent in vacuo to yield a colorless to pale yellow liquid[1].

Fig 2: Downstream purification workflow isolating BADGE-d10 from oligomeric byproducts.

Quantitative Data Summaries

Table 1: Reaction Parameters and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Mechanistic Role |

| Bisphenol A (BPA) | 228.29 | 1.0 | 2.28 g | Phenolic Precursor |

| Epichlorohydrin-d5 | 97.55 | 4.0 | 3.90 g | Deuterated Alkylating Agent |

| Sodium Hydroxide | 40.00 | 2.2 | 0.88 g | Base / Deprotonation |

| TBAB | 322.37 | 0.05 | 0.16 g | Phase Transfer Catalyst |

Analytical Characterization & Self-Validation System

To certify the synthesized BADGE-d10 as an analytical reference standard, it must undergo rigorous structural validation. Native BADGE yields a major Q3 fragment at m/z 191.2, corresponding to the [(p-isopropylphenoxy)methyl]oxirane ion[2]. Because the glycidyl group in BADGE-d10 is fully deuterated (d5), this specific fragment mass shifts by exactly +5 Da to m/z 196.2[4].

Table 2: Analytical Characterization Data

| Analytical Technique | Target Parameter | Expected Result for BADGE-d10 | Validation Logic |

| LC-MS/MS (ESI+) | Precursor Ion | m/z 368.2 [M+NH₄]⁺ | Confirms the exact mass of the d10 isotopologue. |

| LC-MS/MS (ESI+) | Major Product Ion | m/z 196.2 | Confirms the deuterium label is localized on the oxirane ring[4]. |

| ¹H NMR (400 MHz) | Aromatic Protons | δ 6.8 - 7.2 ppm (8H, m) | Validates the intact bisphenol core. |

| ¹H NMR (400 MHz) | Glycidyl Protons | Absent | The absence of signals at 2.5-4.5 ppm proves >99% isotopic purity. |

| ²H NMR (60 MHz) | Glycidyl Deuteriums | δ 2.7, 2.9, 3.3, 3.9, 4.2 ppm | Directly observes the 10 incorporated deuterium atoms. |

Final Validation Checkpoint: The specific mass transition of m/z 368.2 → 196.2 in LC-MS/MS is the ultimate proof of structural integrity. If any signal is detected at m/z 191.2, it indicates D-H back-exchange or contamination with unlabeled epichlorohydrin, failing the batch.

References

-

MOST Wiedzy. Analysis of bisphenols and their derivatives in infant and toddler ready-to-feed milk... Retrieved from:[Link]

-

CDC Stacks. Characterization and Quantitation of Personal Exposures to Epoxy Paints in Construction... Retrieved from:[Link][2]

-

Journal of Agricultural and Food Chemistry. Determination of Bisphenol Analogues in Infant Formula Products from India... Retrieved from: [Link][6]

-

MOST Wiedzy. Exposure scenario and risk assessment of infants and newborns to bisphenols and their derivatives from diapers. Retrieved from:[Link][3]

-

ResearchGate. Characterization and Quantitation of Personal Exposures to Epoxy Paints... Retrieved from:[Link][4]

Sources

- 1. CAS 1675-54-3: Bisphenol A diglycidyl ether | CymitQuimica [cymitquimica.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. researchgate.net [researchgate.net]

- 5. Bisphenol A Diglycidyl Ether-d10 | LGC Standards [lgcstandards.com]

- 6. library.dphen1.com [library.dphen1.com]

Bisphenol A Diglycidyl Ether-d10 (BADGE-d10): A Comprehensive Technical Guide on Physicochemical Properties and Isotope Dilution Mass Spectrometry Workflows

Executive Summary

Bisphenol A Diglycidyl Ether (BADGE) is a highly reactive chemical building block predominantly used in the synthesis of epoxy resins, coatings for food packaging, and industrial paints. Due to its potential to migrate into food and biological systems, rigorous biomonitoring and environmental quantitation are required. Bisphenol A Diglycidyl Ether-d10 (BADGE-d10) serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for these analyses. By leveraging Isotope Dilution Mass Spectrometry (IDMS), BADGE-d10 allows researchers to establish a self-validating analytical system that mathematically nullifies matrix effects, ion suppression, and extraction losses during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Structural Nuances

To utilize BADGE-d10 effectively, one must understand its structural divergence from native BADGE. While the core bisphenol A scaffold remains unlabelled, the ten deuterium atoms are strategically incorporated into the two reactive glycidyl ether moieties (specifically, the methylene-d2 and oxirane-d3 groups) 1.

This specific labeling strategy increases the molecular weight from 340.41 g/mol to 350.48 g/mol 1. Notably, isotope-labeled standards are frequently cataloged under the unlabelled parent compound's CAS Registry Number (1675-54-3) for regulatory and tracking purposes 2.

Quantitative Physicochemical Comparison

| Property | Unlabelled BADGE | BADGE-d10 |

| CAS Number | 1675-54-3 | 1675-54-3 (Unlabelled base) |

| Molecular Formula | C21H24O4 | C21H14D10O4 |

| Molecular Weight | 340.41 g/mol | 350.48 g/mol |

| Accurate Mass | 340.17 | 350.23 |

Mechanistic Causality in Mass Spectrometry

The selection of a +10 Da mass shift (d10) is a deliberate choice in mass spectrometry. Natural carbon-13 isotopes create M+1, M+2, and M+3 isotopic peaks. If a standard with a lower mass shift (e.g., d3 or d4) is used, high concentrations of the native analyte can cause isotopic cross-talk, artificially inflating the internal standard signal. The +10 Da shift of BADGE-d10 provides absolute spectral isolation in the Q1 quadrupole.

Adduct Formation and Fragmentation Pathways

BADGE lacks highly basic functional groups (like amines) that readily accept a proton. Therefore, standard

During Collision-Induced Dissociation (CID) in the Q2 collision cell, the native BADGE precursor (

Optimized MRM Transitions

| Analyte | Precursor Ion ( | Product Ion ( | Ionization Mode | Adduct Type |

| BADGE | 358.2 | 191.2 | ESI+ | |

| BADGE-d10 | 368.2 | 196.2 | ESI+ |

Step-by-Step Experimental Protocol: IDMS Workflow

To ensure a self-validating system, BADGE-d10 must be introduced into the sample before any extraction steps. This guarantees that any physical loss of the analyte or chemical suppression during ionization affects both the native compound and the SIL-IS equally, keeping their area ratio constant.

-

Standard Preparation: Dissolve neat BADGE-d10 in MS-grade methanol to create a 10 µg/mL stock solution. Store at -20°C to prevent degradation 4.

-

Pre-Extraction Spiking: Spike 10 µL of the BADGE-d10 stock into the raw matrix (e.g., homogenized food sample or biofluid) to achieve a final internal standard concentration of 100 ng/sample 4. Allow it to equilibrate for 15 minutes.

-

Extraction: Perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using an ethyl acetate/methanol gradient. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the initial LC mobile phase.

-

Chromatographic Separation: Inject 10 µL onto a C18 UHPLC column. Utilize a binary mobile phase of Water (A) and Methanol (B), both fortified with 5 mM ammonium acetate to drive

adduct formation 3. -

MRM Acquisition: Operate the mass spectrometer in ESI+ mode. Monitor the specific Q1/Q3 transitions (358.2 → 191.2 for native; 368.2 → 196.2 for d10).

-

Quantitation: Calculate the concentration of native BADGE by plotting the peak area ratio (Native/d10) against a matrix-matched calibration curve.

Workflow Visualization

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing BADGE-d10.

References

- LGC Standards. "Bisphenol A Diglycidyl Ether-d10 Product Overview and Chemical Data." LGC Standards.

- CymitQuimica. "CAS 1675-54-3: Bisphenol A diglycidyl ether." CymitQuimica.

- CDC Stacks. "Characterization and Quantitation of Personal Exposures to Epoxy Paints in Construction." Centers for Disease Control and Prevention.

- National Institutes of Health (NIH) / PMC. "Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry." Analytical and Bioanalytical Chemistry.

Sources

- 1. Bisphenol A Diglycidyl Ether-d10 | LGC Standards [lgcstandards.com]

- 2. CAS 1675-54-3: Bisphenol A diglycidyl ether | CymitQuimica [cymitquimica.com]

- 3. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

Technical Guide: Safety, Stability, and Handling of Deuterated BADGE Compounds

Executive Summary

Bisphenol A Diglycidyl Ether (BADGE) is a ubiquitous epoxy resin monomer and a known endocrine disruptor with complex pharmacological activity, including PPAR

While chemically nearly identical to the native compound, the high cost and specific stability requirements of deuterated BADGE demand a rigorous handling protocol. This guide synthesizes toxicological data, kinetic stability principles, and analytical best practices to ensure operator safety and data integrity.

Part 1: Chemical Identity & Isotopic Considerations

The Molecule

BADGE (CAS: 1675-54-3) contains two reactive epoxide groups responsible for its utility in polymerization and its instability in wet solvents. The deuterated forms typically used are BADGE-

The Kinetic Isotope Effect (KIE)

Operators must recognize that while

-

Implication: In metabolic stability studies,

-BADGE cannot be used as a direct surrogate for metabolic rate determination of native BADGE without correction factors.

Part 2: Toxicological Profile & Hazard Assessment

Endocrine Disruption & Toxicity

BADGE is not merely a skin sensitizer; it is a biologically active molecule.

-

PPAR

Antagonism: Research indicates BADGE acts as an antagonist to the Peroxisome Proliferator-Activated Receptor gamma (PPAR -

Dermatological Hazard: It is a potent contact allergen (H317).

-

Genotoxicity: Suspected of causing genetic defects (H341).

Safety Rule: Treat all deuterated standards with the same biosafety level (BSL) as the native toxicant. The isotopic label does not mitigate toxicity.

Exposure Control Hierarchy

The following diagram outlines the decision logic for handling BADGE compounds to minimize exposure risks.

Figure 1: Risk mitigation hierarchy for handling cytotoxic epoxy standards.

Part 3: Storage, Stability & Solvation (The Critical Vector)

The primary cause of assay failure with BADGE is epoxide hydrolysis . The epoxide rings are highly strained and susceptible to nucleophilic attack by water, converting BADGE into:

-

BADGE.H

O (Monohydrolyzed) -

BADGE.2H

O (Dihydrolyzed)

This reaction is acid-catalyzed and accelerated by temperature.

Solvation Strategy

Never store stock solutions of BADGE in methanol or protic solvents for extended periods. The hydroxyl groups in methanol can open the epoxide ring, forming methoxy-derivatives.

| Parameter | Recommended Protocol | Scientific Rationale |

| Primary Stock Solvent | Acetonitrile (ACN) or DMSO (Anhydrous) | Aprotic polar solvents prevent nucleophilic attack on the epoxide ring. |

| Storage Temperature | -20°C | Arrhenius equation dictates that lower T slows hydrolysis kinetics significantly. |

| Container Material | Amber Glass (Silanized preferred) | Prevents UV degradation and adsorption of the hydrophobic BADGE molecule to glass walls. |

| Working Solution | Prepare Fresh Daily | Dilute stocks into aqueous mobile phase immediately before injection to minimize hydrolysis time. |

Part 4: Analytical Workflow (LC-MS/MS)

Internal Standard Spiking Protocol

To validate the quantification,

-

Extraction Efficiency: Loss of analyte during liquid-liquid extraction.

-

Matrix Effects: Ion suppression/enhancement in the MS source.

Validated Workflow

The following Graphviz diagram details the extraction and analysis logic, emphasizing the critical "Spike Point."

Figure 2: LC-MS/MS Quantification Workflow. Note the spiking of d-BADGE occurs prior to extraction.

Mass Spectrometry Settings

BADGE readily forms adducts. In positive ESI mode, the ammonium adduct is often more stable than the protonated molecular ion.

-

Target Ion:

-

Transitions: Monitor the loss of the glycidyl moiety.

-

QC Check: Monitor the ratio of Native BADGE to

-BADGE. If retention times drift apart by >0.1 min, check the column temperature and re-equilibrate.

Part 5: Waste Disposal & Decontamination

Chemical Decontamination

Spills of BADGE should not be wiped with water alone.

-

Neutralization: Use a solution of 5% Sodium Hydroxide (NaOH) or a specific epoxy remover. The base accelerates the ring-opening hydrolysis, converting the reactive epoxide into the less toxic polyol form (BADGE.2H

O). -

Solvent Wash: Follow with an ethanol wipe to solubilize the organic residue.

Disposal

-

Solid Waste: Contaminated gloves and wipes must be incinerated as hazardous chemical waste.

-

Liquid Waste: Collect in non-halogenated organic waste streams. Do not pour down drains; BADGE is toxic to aquatic life with long-lasting effects (H411).

References

- European Food Safety Authority (EFSA). (2004). *Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC)

Metabolic pathways of Bisphenol A Diglycidyl Ether

Technical Guide: Metabolic Fate and Bioanalysis of Bisphenol A Diglycidyl Ether (BADGE)

Executive Summary Bisphenol A Diglycidyl Ether (BADGE), a ubiquitous derivative of Bisphenol A (BPA) used in epoxy resins, undergoes complex biotransformation upon entry into biological systems. Unlike its precursor BPA, BADGE possesses two reactive epoxide rings, making it an electrophilic species capable of alkylating DNA and proteins. This guide details the metabolic detoxification pathways—primarily hydrolysis via epoxide hydrolase (EH) and subsequent conjugation—and provides a validated experimental framework for its bioanalysis using LC-MS/MS. Understanding these pathways is critical for drug development professionals assessing the toxicological risks of leachable compounds in pharmaceutical packaging.

Part 1: Molecular Architecture & Reactivity

Chemical Structure: 2,2-bis(4-(2,3-epoxypropyl)phenyl)propane CAS Number: 1675-54-3 Molecular Weight: 340.41 g/mol

The metabolic destiny of BADGE is dictated by its two terminal epoxide rings . These strained three-membered rings are highly electrophilic.[1] In physiological environments, they are subject to:

-

Nucleophilic Attack: By water (hydrolysis), glutathione, or biological macromolecules (DNA/proteins).

-

Acid-Catalyzed Ring Opening: Occurring in the gastric environment (pH < 2) or in the presence of chloride ions, leading to chlorohydrins.

Part 2: Primary Metabolic Pathways

The metabolism of BADGE is a detoxification cascade designed to open the reactive epoxide rings and increase water solubility for excretion.

Hydrolysis (The Dominant Pathway)

The primary route of clearance is the enzymatic hydration of the epoxide rings, catalyzed by Microsomal Epoxide Hydrolase (mEH/EPHX1) and to a lesser extent Soluble Epoxide Hydrolase (sEH/EPHX2).

-

Step 1: One epoxide ring is hydrolyzed to form the mono-diol, BADGE.H2O (M1).

-

Step 2: The second epoxide ring is hydrolyzed to form the bis-diol, BADGE.2H2O (M2).

-

Kinetics: This reaction follows Michaelis-Menten kinetics.[2][3] mEH has a high capacity for BADGE, rapidly converting it to the thermodynamically stable bis-diol form.

Hydrochlorination (Gastric & Environmental)

In the presence of chloride ions (e.g., saline conditions or gastric acid), the epoxide ring undergoes nucleophilic attack by Cl⁻ rather than water.

-

Products: BADGE.HCl, BADGE.2HCl, and BADGE.H2O.HCl.

-

Significance: These chlorinated derivatives are often more cytotoxic than the hydrolysis products and are potential biomarkers for oral exposure.

Phase II Conjugation

Once hydrolyzed to BADGE.2H2O, the molecule contains multiple hydroxyl groups available for conjugation.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).[4] This is a high-capacity, low-affinity pathway yielding BADGE-glucuronides.

-

Sulfation: Catalyzed by Sulfotransferases (SULTs).[4] This is a high-affinity, low-capacity pathway yielding BADGE-sulfates.

-

Cysteine Conjugation: Direct reaction of the epoxide with Glutathione (GSH) followed by processing to mercapturic acids (Cys-conjugates).

Visualization: Metabolic Pathway Map

Caption: Figure 1. Metabolic map of BADGE showing the detoxification (hydrolysis/conjugation) and toxification (alkylation/chlorination) pathways.

Part 3: Experimental Workflows

To accurately assess BADGE metabolism, researchers must employ a rigorous analytical workflow that prevents artificial hydrolysis during sample preparation.

In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

-

Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, 100 mM Phosphate Buffer (pH 7.4).

-

Protocol:

-

Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 min.

-

Initiation: Add BADGE (final conc. 1 µM, <0.1% DMSO) to the mixture. Initiate reaction by adding NADPH (or buffer alone for non-P450 hydrolysis control).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (BADGE-d6). Note: Acidic quenching agents should be avoided to prevent artificial chlorohydrin formation.

-

Centrifugation: Spin at 4,000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant for LC-MS/MS.

-

LC-MS/MS Bioanalytical Method

Objective: Quantify BADGE and its metabolites with high sensitivity.

-

Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).

-

B: Methanol + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: Electrospray Ionization (ESI) in Positive Mode (ammonium adducts

are often more stable than protonated ions for BADGE).

MRM Transitions (Example):

-

BADGE: 358.2

191.1 (Quantifier), 358.2 -

BADGE.2H2O: 394.2

376.2 (Water loss). -

BADGE.2HCl: 412.1

135.1.

Visualization: Analytical Workflow

Caption: Figure 2. Step-by-step bioanalytical workflow for BADGE quantification, emphasizing rapid quenching to freeze metabolic state.

Part 4: Data & Kinetics[3][5][6][7]

Table 1: Key Metabolites of BADGE

| Metabolite ID | Common Name | Structure Feature | Formation Route | Toxicity Potential |

| Parent | BADGE | Bis-epoxide | N/A | High (Alkylating) |

| M1 | BADGE.H2O | Mono-diol, Mono-epoxide | Hydrolysis (mEH) | Moderate |

| M2 | BADGE.2H2O | Bis-diol | Hydrolysis (mEH) | Low (Endocrine Active) |

| M3 | BADGE.HCl | Chlorohydrin | Acid/Salt reaction | High (Cytotoxic) |

| M4 | BADGE-Gluc | Glucuronide conjugate | UGT conjugation | Low (Excretion) |

Table 2: Physicochemical Properties (In Silico/Observed)

| Property | BADGE | BADGE.2H2O |

| LogP | ~3.8 (Lipophilic) | ~2.2 (More polar) |

| Water Solubility | Low (< 10 mg/L) | Moderate |

| t½ (Microsomes) | < 15 min (Rapid) | Stable (w/o Phase II) |

| Plasma Protein Binding | > 90% | Moderate |

Part 5: Toxicological Implications

The metabolic pathway determines the toxicological outcome.

-

Detoxification Failure: If mEH activity is saturated or inhibited (e.g., by valproic acid), BADGE accumulation leads to DNA alkylation and cytotoxicity.

-

Endocrine Disruption: While BADGE.2H2O is chemically "inert" regarding alkylation, it structurally resembles endogenous estrogens. It acts as a PPAR

antagonist and can modulate adipogenesis and neuronal differentiation. -

Chlorinated "Trojan Horses": BADGE.HCl derivatives are lipophilic enough to cross cell membranes but reactive enough to cause damage once intracellular, often exceeding the cytotoxicity of the parent BADGE.

References

-

Wang, D., et al. (2021). "A comprehensive review on the analytical method, occurrence, transformation and toxicity of a reactive pollutant: BADGE." Environment International, 155, 106701.

-

Wang, H., et al. (2022). "Metabolic profiling of bisphenol A diglycidyl ether in vitro and in vivo." Food and Chemical Toxicology, 166, 113252.

-

Nolan, R. J., et al. (1981). "Pharmacokinetics of bisphenol A diglycidyl ether in rats." Toxicology and Applied Pharmacology, 57(2), 198-203.

-

Vervliet, P., et al. (2020). "Identification of BADGE and BFDGE metabolites in human liver microsomes." Analytical and Bioanalytical Chemistry, 412, 5629–5642.

-

Chamorro-García, R., et al. (2012). "Bisphenol A diglycidyl ether induces adipogenic differentiation of multipotent stromal stem cells through a peroxisome proliferator–activated receptor gamma-independent mechanism." Environmental Health Perspectives, 120(7), 984-989.

Sources

- 1. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 4. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Physicochemical Basis of "The Perfect Mirror"

Title: The Kinetic Twin: Mastering Deuterated Standards in Quantitative Mass Spectrometry

Executive Summary

In the high-stakes arena of drug development and bioanalysis, data integrity is non-negotiable. Mass spectrometry (MS), while powerful, suffers from a critical vulnerability: the ionization source. Here, the "silent killer" of accuracy—matrix effects—can suppress signal intensity by over 50% without warning. Deuterated internal standards (Stable Isotope Labeled Internal Standards, or SIL-IS) are not merely regulatory checkboxes; they are the only physicochemical tool capable of normalizing these chaotic variables in real-time.

This guide moves beyond basic definitions to explore the mechanistic role of deuterated standards. We will dissect the physics of co-elution, the subtle dangers of the Deuterium Isotope Effect in chromatography, and provide a self-validating protocol compliant with FDA and ICH M10 guidelines.

To understand why deuterated standards are superior to structural analogs, one must understand the environment inside an Electrospray Ionization (ESI) source.

The Mechanism of Correction

In ESI, analytes compete for a finite number of charges on the surface of evaporating droplets. If a co-eluting matrix component (e.g., phospholipids in plasma) occupies the droplet surface, the analyte may never ionize—a phenomenon known as Ion Suppression .

A structural analog (a different chemical compound) will elute at a different time than the analyte. Therefore, it experiences a different chemical environment in the source. It cannot correct for the suppression happening at the analyte's retention time.

A deuterated standard, however, is chemically identical (save for mass). It co-elutes (almost) perfectly. If the matrix suppresses the analyte by 40%, it suppresses the deuterated standard by 40%. The ratio remains constant.

Visualization: The Co-Elution Shield

The following diagram illustrates how SIL-IS corrects for ionization competition, whereas an analog fails.

Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS experiences the exact same suppression event as the analyte, preserving the quantitative ratio.

Part 2: The "Gotcha" – The Deuterium Isotope Effect

While deuterated standards are the gold standard, they are not flawless. A critical phenomenon known as the Deuterium Isotope Effect can compromise high-precision assays.

The Chromatographic Shift

The carbon-deuterium (C-D) bond is shorter and more stable than the carbon-hydrogen (C-H) bond. This results in a slightly smaller molar volume and lower polarizability.

-

Consequence: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1]

-

Result: In Reversed-Phase Liquid Chromatography (RPLC), deuterated standards often elute slightly earlier than the analyte.[2]

Why This Matters

If the retention time shift is significant (e.g., >0.1 min in a fast gradient), the standard may elute before the matrix suppression zone, while the analyte elutes during it. The correction mechanism fails.

Mitigation Strategy:

-

Use

C or -

Minimize Deuterium Count: A D3-labeled standard has a smaller shift than a D9-labeled standard.

-

Avoid "Scrambling" Sites: Ensure deuterium is not placed on acidic/exchangeable positions (e.g., -OH, -NH, -SH), or it will exchange with the solvent (H2O) and the label will vanish.

Part 3: Protocol – A Self-Validating Workflow

This protocol is designed to be self-validating , meaning the experimental design itself flags errors (like label instability or cross-talk) without requiring external audits.

Prerequisites:

-

Analyte: Target Drug (Purity >98%)

-

IS: Deuterated Analog (Isotopic Purity >99% D)

-

Matrix: Plasma/Serum (Free of target drug)

Step 1: The "Cross-Talk" Check (Crucial Pre-Validation)

Before running samples, you must ensure the mass spectrometer can distinguish the two compounds without overlap.

-

Test A (IS Purity): Inject high-concentration IS only. Monitor the Analyte mass transition.

-

Acceptance: Signal < 20% of LLOQ (Lower Limit of Quantitation). If high, your IS contains non-labeled drug.

-

-

Test B (Isotopic Contribution): Inject high-concentration Analyte only. Monitor the IS mass transition.

-

Acceptance: Signal < 5% of IS response.[3] Natural isotopes (e.g., naturally occurring

C) can mimic the IS mass.

-

Step 2: Sample Processing (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

-

Spike IS: Add 20 µL of Working Internal Standard Solution (WIS) to every well (except Double Blanks).

-

Note: The WIS solvent must be miscible with plasma but not cause immediate precipitation (e.g., 50:50 Water/Methanol).

-

-

Precipitate: Add 200 µL Acetonitrile (crash solvent). Vortex vigorously for 5 mins.

-

Centrifuge: 4000g for 10 mins at 4°C.

-

Supernatant Transfer: Transfer 100 µL supernatant to a clean plate. Dilute with 100 µL water (to match initial mobile phase).

Step 3: Data Analysis & Criteria (ICH M10 Compliance)

Calculate the Area Ratio:

Validation Checkpoints:

-

IS Response Consistency: Plot the raw IS peak area across the entire run.

-

Rule: No systematic drift. Random variation is acceptable, but a drop of >50% in specific samples indicates severe matrix effects or extraction failure.

-

-

Retention Time: The shift between Analyte and IS should be consistent (< 2% variance).

Part 4: Comparative Data – Deuterium vs. Others[2][4][5]

The following table summarizes when to use Deuterium versus other internal standard types.

| Feature | Deuterated Standard ( | Carbon-13 Standard ( | Structural Analog |

| Cost | Moderate ( | High ( | Low ($) |

| Synthesis Difficulty | Moderate | Hard | Easy |

| Co-Elution | Good (Slight shift possible) | Perfect | Poor (Different RT) |

| Matrix Correction | Excellent | Superior | Poor |

| Label Stability | Risk of H/D Exchange | Stable | Stable |

| Best Use Case | Routine Quantitation (PK/Tox) | High-Precision Clinical Assays | Initial Discovery Screening |

Part 5: Technical Workflow Visualization

The following diagram details the decision logic for selecting and validating the standard.

Figure 2: Decision logic for Internal Standard selection and validation to prevent stability or chromatographic errors.

References

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4][5][6]

-

Wang, S., & Cyronak, M. (2003). The deuterium isotope effect in LC-MS/MS: Implications for bioanalytical methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

-

Wieling, J. (2002).[7] LC-MS-MS experiences with internal standards. Chromatographia. [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

- 1. waters.com [waters.com]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fda.gov [fda.gov]

- 5. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. researchgate.net [researchgate.net]

Isotope Dilution Mass Spectrometry (IDMS): The Metrological Gold Standard for Quantitative Bioanalysis

Executive Summary

In the hierarchy of analytical methodology, Isotope Dilution Mass Spectrometry (IDMS) occupies the apex, often designated as a "primary method of measurement" by metrology institutes like NIST and BIPM. Unlike external calibration methods that rely on absolute signal intensity—which is highly susceptible to matrix effects, ionization suppression, and extraction losses—IDMS relies on the ratio of signal intensities.

For drug development professionals, IDMS is not merely a technique; it is the ultimate arbiter of accuracy. When a PK assay yields ambiguous results or a biomarker requires absolute quantification for regulatory validation, IDMS provides the definitive answer. This guide dissects the mechanics, the critical control points, and the "senior scientist" insights required to implement IDMS with metrological rigor.

Part 1: The Theoretical Core

The Ratio Principle

The fundamental axiom of IDMS is that while absolute signal intensity fluctuates due to instrumental drift or sample loss, the isotope ratio remains constant once the sample and the isotopically labeled internal standard (IS) are perfectly equilibrated.

If we spike a sample containing

The Fundamental Equation

The governing equation for IDMS accounts for the isotopic contribution of the native material to the label signal and vice versa. It is far more rigorous than the simple

The Equation:

Where:

- : Concentration of analyte in sample.[1][2]

- : Concentration of the spike (IS) solution.

- : Mass of the sample.

- : Mass of the spike added.

- : Measured isotope ratio of the blend (sample + spike).

- : Isotope ratio of the pure spike (certified value).

- : Isotope ratio of the pure sample (natural abundance).

- : Sum of atomic weights (correction for molecular weight differences).

Logic Visualization

The following diagram illustrates the logical flow of the IDMS calculation, highlighting how the "Blend Ratio" acts as the pivot point for quantification.

Caption: The IDMS logic flow. Note that Rx and Ry are constants, while Rb is the experimentally determined variable derived from the MS analysis.

Part 2: Strategic Implementation & Critical Control Points

The "Same Fate" Imperative (Equilibration)

Expert Insight: The most common failure mode in IDMS is incomplete equilibration . If the native drug is protein-bound inside a plasma matrix and you add the spike, the spike is initially "free." If you perform protein precipitation immediately, the extraction efficiency for the free spike will differ from the bound analyte.

-

Protocol: You must allow time (incubation) for the spike to integrate into the matrix and assume the same binding state as the native analyte.

Isotopologue Selection: Deuterium vs. C/ N

Not all isotopes are created equal.[2]

-

Deuterium (

H): Cheap and accessible. However, C-D bonds are shorter than C-H bonds, reducing the lipophilicity slightly. In Reversed-Phase LC (RPLC), deuterated analogs often elute earlier than the native compound.[3]-

Risk:[4] If a matrix interference elutes in that small time window, the IS and Analyte experience different suppression, invalidating the method.

-

-

Carbon-13 (

C) / Nitrogen-15 (-

Recommendation: For definitive work, always prioritize

C or

-

Visualization: The Chromatographic Isotope Effect

The diagram below demonstrates the risk of using Deuterated standards in high-precision workflows.

Caption: The "Isotope Effect" in chromatography. Deuterated standards may separate from native analytes, leading to differential matrix suppression.

Part 3: Protocol - Absolute Quantification of Drug X in Plasma

Objective: Quantify Drug X (MW 350.2) in human plasma with <1% uncertainty using

Materials

-

Analyte: Drug X (Certified Reference Material, Purity >99.5%).

-

Spike:

C -

Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow

Step 1: Gravimetric Spike Preparation (The Primary Standard)

-

Dissolve

C -

Crucial: Do not rely on volumetric flasks. Weigh the solvent and the solute on a 5-place balance. Calculate concentration as mol/kg (molality), not mol/L, to eliminate temperature-dependent volume expansion errors.

Step 2: Sample Spiking & Equilibration

-

Weigh exactly 1.000 g of Plasma Sample into a tube.

-

Add exactly 0.100 g of Spike Solution.

-

Equilibration: Vortex for 30 seconds, then incubate at 37°C for 1 hour with gentle shaking.

-

Why? This mimics physiological temperature to allow the spike to bind to albumin/AGP exactly as the native drug does.

-

Step 3: Extraction (Precipitation)

-

Add 3.0 mL cold Acetonitrile. Vortex vigorously.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Remove supernatant.

-

Note: Even if you lose 20% of the supernatant here, the Ratio (

) remains unchanged.

Step 4: LC-MS/MS Analysis

-

Column: C18, 1.7 µm, 2.1 x 50 mm.

-

Mode: Selected Reaction Monitoring (SRM).

-

Transition 1 (Native): 351.2 -> 150.1

-

Transition 2 (Spike): 357.2 -> 156.1

-

-

Injection: Bracket the sample blends with "Calibration Blends" (mixtures of pure native and pure spike in known ratios) to correct for any detector mass discrimination.

Data Calculation Table

Summarize the inputs for the IDMS equation.

| Parameter | Symbol | Value (Example) | Source |

| Mass of Sample | 1.0024 g | Gravimetric | |

| Mass of Spike | 0.1005 g | Gravimetric | |

| Conc. of Spike | 10.50 nmol/g | Gravimetric Prep | |

| Ratio (Sample) | 0.000 (approx) | Natural Abundance | |

| Ratio (Spike) | 1000 (approx) | Certificate of Analysis | |

| Ratio (Blend) | 0.854 | Measured by MS |

Calculation:

Part 4: Double IDMS (The "Exact Matching" Strategy)

For regulatory submissions requiring the highest tier of accuracy (e.g., certifying a reference standard), Double IDMS is employed.

-

Blend A (Sample Blend): Unknown Sample + Spike.

-

Blend B (Calibration Blend): Pure Reference Standard (Known) + Spike.

You adjust the amount of Reference Standard in Blend B so that the Ratio (

-

Benefit: This cancels out all detector non-linearity and mass discrimination biases. If the ratios match, the detector bias affects both equally and cancels out mathematically.

References

-

NIST Primer on IDMS

-

IUPAC Technical Report

- Source: IUPAC (Pure and Applied Chemistry)

- Title: Guidelines for the use of Isotope Dilution Mass Spectrometry as a Primary Method of Measurement

-

URL:[Link]

-

Clinical Chemistry Applic

- Source: Clinical Chemistry (AACC)

- Title: Isotope Dilution Mass Spectrometry: A Primary Method of Measurement and Its Role in Clinical Chemistry

-

URL:[Link]

-

Deuterium Isotope Effects

Sources

- 1. osti.gov [osti.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 5. Isotope dilution mass spectrometry and the National Reference System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 8. Isotope Dilution Mass Spectrometry For Quantitative Elemental Analysis Of Powdered Samples By Radiofrequency Pulsed Glow Discharge Time Of Flight Mass Spectrometry | NIST [nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. govinfo.gov [govinfo.gov]

- 11. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Bisphenol A Diglycidyl Ether (BADGE) in Food Matrices Using a Deuterated Internal Standard

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins. These resins are widely used as protective coatings for food and beverage cans to prevent direct contact between the food and the metal surface, thereby preserving the quality and safety of the contents.[1] However, residual BADGE and its derivatives can migrate from the can coating into the food product, leading to human exposure.[1] Due to concerns about potential endocrine-disrupting properties, regulatory bodies like the European Union have established specific migration limits (SMLs) for BADGE and some of its derivatives in food contact materials to protect consumer health.[2][3] The SML for the sum of BADGE and its hydrolyzed derivatives is 9 mg/kg of food.

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BADGE in various food matrices. To ensure accuracy and precision, and to compensate for matrix effects and variations in sample preparation, a stable isotope-labeled internal standard, BADGE-d10, is employed.[4] This method is designed for research laboratories, food safety institutions, and quality control departments in the food and packaging industries.

Principle of the Method

The method involves the extraction of BADGE and the internal standard BADGE-d10 from the food matrix, followed by analysis using a reverse-phase LC-MS/MS system. The analytes are separated on a C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared in a representative blank matrix. The use of an isotopically labeled internal standard is critical for mitigating matrix effects, which can suppress or enhance the analyte signal in complex samples.[4]

Materials and Reagents

-

Standards:

-

Bisphenol A diglycidyl ether (BADGE), analytical standard grade (CAS 1675-54-3)

-

Bisphenol A diglycidyl ether-d10 (BADGE-d10), as internal standard (IS)

-

-

Solvents:

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

n-Heptane, HPLC grade

-

-

Reagents:

-

Ammonium formate, analytical grade

-

Formic acid, analytical grade

-

Sodium chloride (NaCl), analytical grade

-

-

Sample Preparation Supplies:

-

Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

-

Centrifuge tubes (50 mL, polypropylene)

-

Syringe filters (0.22 µm, PTFE)

-

Nitrogen evaporator

-

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve BADGE and BADGE-d10 in acetonitrile to prepare individual stock solutions. Store at 4°C in amber vials.

-

Intermediate Standard Solution (10 µg/mL): Prepare a working solution containing both BADGE and BADGE-d10 by diluting the primary stock solutions with acetonitrile.

-

Working Standard and Internal Standard Spiking Solutions: Prepare a series of working standard solutions for calibration by serially diluting the intermediate standard solution with acetonitrile:water (1:1, v/v). Prepare a separate internal standard spiking solution of BADGE-d10 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation

The choice of sample preparation protocol depends on the food matrix. Below are two examples for different types of canned food.

Protocol 1: Canned Food with Aqueous Matrix (e.g., Vegetables in Brine)

-

Homogenize the entire content of the can.

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the BADGE-d10 internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute, followed by sonication for 15 minutes.

-

Add 2 g of NaCl to induce phase separation and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile:water (1:1, v/v).

-

Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol 2: Canned Food with Oily Matrix (e.g., Fish in Oil)

-

Homogenize the entire content of the can.

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the BADGE-d10 internal standard spiking solution.

-

Add 10 mL of n-heptane and vortex for 1 minute to extract the oil.

-

Add 10 mL of acetonitrile and vortex for another 2 minutes for liquid-liquid partitioning.[5]

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower acetonitrile layer to a clean tube.

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile:water (1:1, v/v).

-

Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | 5 mM Ammonium Formate in Methanol |

| Gradient | 30% B to 95% B in 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Rationale for LC conditions: A C18 column is a common choice for reversed-phase chromatography, providing good retention and separation for moderately nonpolar compounds like BADGE.[6][7][8] The use of ammonium formate in the mobile phase promotes the formation of ammonium adducts of the analytes, which is beneficial for their ionization in the mass spectrometer.[3][9] A gradient elution is employed to ensure efficient separation from matrix components and sharp peak shapes.

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| BADGE | 358.2 | 191.1 | 100 | 15 |

| 135.1 | 100 | 20 | ||

| BADGE-d10 | 368.2 | 201.1 | 100 | 15 |

| 140.1 | 100 | 20 |

Rationale for MS parameters: Positive mode ESI is chosen because BADGE readily forms ammonium adducts ([M+NH₄]⁺), which are stable and provide a strong precursor ion signal.[1][2][10] The precursor ion for BADGE is m/z 358.2. For BADGE-d10, with the addition of 10 deuterium atoms, the precursor ion is m/z 368.2. The fragmentation of the BADGE ammonium adduct primarily involves cleavage of the phenyl-alkyl bond, leading to characteristic product ions.[2] The transition 358.2 -> 191.1 is typically used for quantification due to its high intensity and specificity. A second transition (358.2 -> 135.1) is monitored for confirmation. The corresponding transitions for BADGE-d10 are selected based on the same fragmentation pattern. Collision energies should be optimized for the specific instrument used, but the values provided are a good starting point.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of BADGE to BADGE-d10 against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of BADGE in the samples by interpolating the peak area ratio from the calibration curve.

-

Method Validation: The method should be validated according to established guidelines (e.g., FDA or European Commission guidelines for analytical methods for food control).[11][12] Validation parameters should include:

-

Linearity: Assess the linearity of the calibration curve over the expected concentration range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Accuracy and Precision: Evaluate through recovery studies by spiking blank matrix samples at different concentration levels.

-

Matrix Effects: Assess by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent standard.

-

Specificity: Ensure no significant interfering peaks are present at the retention time of the analytes in blank matrix samples.

-

Visualization of the Workflow

Caption: Overall workflow for the analysis of BADGE in food samples.

Fragmentation Pathway

Caption: Simplified fragmentation of the BADGE ammonium adduct.

Conclusion

This application note presents a reliable and robust LC-MS/MS method for the quantification of BADGE in food matrices using BADGE-d10 as an internal standard. The method offers high sensitivity and selectivity, making it suitable for routine monitoring and for ensuring compliance with regulatory limits. The detailed protocols for sample preparation and the optimized LC-MS/MS conditions provide a solid foundation for laboratories to implement this important analysis. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

-

Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2010). Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives. Rapid Communications in Mass Spectrometry, 24(23), 3469–3477. [Link]

-

Chamorro-García, A., et al. (2012). A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of aducts. Food Control, 27(1), 127-135. [Link]

-

Jantaraksa, A., et al. (2014). A simple method for the determination of bisphenol A diglycidyl ether and its derivatives in canned fish. Analytical Methods, 6(15), 5850-5856. [Link]

-

Sendón, R., et al. (2006). Migration of BADGE (bisphenol A diglycidyl-ether) and BFDGE (bisphenol F diglycidyl-ether) in canned seafood. Food Additives & Contaminants, 23(10), 1011-1018. [Link]

-

Simal-Gándara, F. J., et al. (1999). Monitoring of bisphenol-A-diglycidyl-ether (BADGE) in canned fish in oil. Food Additives & Contaminants, 16(9), 403-409. [Link]

-

Simal-Gándara, F. J., et al. (1999). Monitoring of bisphenol-A-diglycidyl-ether (BADGE) in canned fish in oil. Food Additives & Contaminants, 16(9), 403-409. [Link]

-

Shimadzu. (n.d.). Analysis of Bisphenol A Diglycidyl Ether Using LC-MS. LC-MS Application Data Sheet No. 046. [Link]

-

European Commission. (2009). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. [Link]

-

Hoeke, H., et al. (2018). Validation and application of an LC-MS/MS method for the determination of cyclic oligomers originating from polyamide 6 and polyamide 66 in food simulant. Food Additives & Contaminants: Part A, 35(8), 1621-1633. [Link]

-

Zhao, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1901-1913. [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

-

Medeiros, F. C. L., & de Souza, S. V. C. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of the American Society for Mass Spectrometry, 33(11), 2111–2120. [Link]

-

U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

-

Welch, C. J., & Regalado, E. L. (2024). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. LCGC North America, 42(3), 100-105. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Chamorro-García, A., et al. (2012). A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of aducts. Food Control, 27(1), 127-135. [Link]

-

The Analytical Scientist. (2023). Why Adduct Choice Matters in Tandem Mass Spectrometry. [Link]

-

Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

-

Al-Harbi, N. M., et al. (2018). Mass Spectrometric Analysis of Bisphenol A Desorption from Titania Nanoparticles: Ammonium Acetate, Fluoride, Formate, and Hydroxide as Chemical Desorption Agents. Molecules, 23(7), 1779. [Link]

-

Dolan, J. W. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 19(6), 570-575. [Link]

-

Waters Corporation. (n.d.). Development of an MRM method. [Link]

-

Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. [Link]

-

Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(7), 3746-3751. [Link]

-

National Laboratory Certification Program. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Drug Testing Matters. [Link]

-

LCGC. (2020). Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. [Link]

-

Lee, J. H., et al. (2020). LC-MS/MS MRM transitions for quantification of compounds 1-10. ResearchGate. [Link]

-

Li, W., et al. (2018). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Journal of Analytical Methods in Chemistry, 2018, 8591349. [Link]

-

Reddit. (2024). MRM development. r/massspectrometry. [Link]

-

PharmaCores. (2025). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. [Link]

-

ResearchGate. (n.d.). Comparison of representative precursor ions adducts with close m/z and their characteristic fragmentation ions. [Link]

-

SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

-

Mol, H. G. J., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of AOAC International, 101(6), 1836–1853. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

ResearchGate. (n.d.). Precursor Ions, Product Ions, Capillary Voltage, and Collision Energy... [Link]

-

SlidePlayer. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

-

Secrets of Science. (n.d.). Bisquaternary ammonium adduct with trifluoroacetate. [Link]

-

Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. [Link]

-

Waters Corporation. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. [Link]

Sources

- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 2. Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Monitoring of bisphenol-A-diglycidyl-ether (BADGE) in canned fish in oil | Scilit [scilit.com]

- 6. hplc.eu [hplc.eu]

- 7. inacom.nl [inacom.nl]

- 8. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation | PharmaCores [pharmacores.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 12. s27415.pcdn.co [s27415.pcdn.co]

Application Note: Trace Quantification of BADGE and Chlorohydrin Derivatives via GC-MS

The following Application Note is designed for analytical chemists and regulatory compliance officers in the pharmaceutical and food packaging sectors. It deviates from standard templates to prioritize the logic of the workflow and the causality behind experimental parameters.

Executive Summary & Scientific Rationale

Bisphenol A diglycidyl ether (BADGE) is the primary monomer used in epoxy-based internal coatings for food and pharmaceutical cans. While HPLC-Fluorescence is often the "screening" standard (EN 15136), GC-MS is the superior technique for definitive identification and quantification of BADGE and its chlorinated reaction products (chlorohydrins) in complex matrices.

The Challenge: BADGE is reactive. In the presence of food/drug matrices, it hydrolyzes (opening the epoxide ring) or reacts with chlorides (forming chlorohydrins). The Solution: This protocol utilizes a Selected Ion Monitoring (SIM) approach to achieve the low limits of detection (LOD) required by the EU Specific Migration Limit (SML) of 9 mg/kg (sum of BADGE and hydrolysis products) and 1 mg/kg (chlorohydrins).

The "BADGE Family" Target List

| Compound | Abbreviation | Structure Note | GC-MS Behavior |

| Bisphenol A Diglycidyl Ether | BADGE | Two intact epoxide rings | Good volatility; analyzes directly. |

| BADGE mono-chlorohydrin | BADGE.HCl | One epoxide, one chlorohydrin | Semi-volatile; -OH group causes tailing (Derivatization recommended). |

| BADGE bis-chlorohydrin | BADGE.2HCl | Two chlorohydrin groups | Lower volatility; requires high-temp GC or derivatization. |

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical decision points in sample preparation, specifically distinguishing between aqueous and fatty matrices to prevent column contamination.

Figure 1: Decision tree for BADGE sample preparation. Note that while BADGE is lipophilic, removing bulk lipids from fatty simulants (Simulant D2) is critical to prevent source fouling.

Detailed Protocol

Phase 1: Sample Preparation

Scientific Integrity Note: Direct injection of fatty matrices (e.g., olive oil extracts) will destroy the GC column phase and foul the ion source. A partition step is non-negotiable.

Reagents

-

Extraction Solvent: Acetonitrile (LC-MS Grade).

-

Defatting Solvent: n-Hexane.

-

Internal Standard (ISTD): BADGE-d10 (preferred) or Bisphenol A-d16.

-

Why d10-BADGE? It exactly mimics the partition coefficient and ionization efficiency of the analyte, correcting for matrix suppression.

-

-

Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Methodology

-

Extraction (Fatty Matrix):

-

Weigh 1.0 g of oil/fat simulant into a 15 mL centrifuge tube.

-

Spike with ISTD (final concentration 100 ng/mL).

-

Add 5 mL Acetonitrile . Vortex vigorously for 2 minutes.

-

Mechanism:[1][2] BADGE partitions into the polar ACN phase, while triglycerides remain largely in the oil.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the supernatant (ACN layer) to a clean tube.

-

Wash: Add 2 mL n-Hexane to the ACN extract, vortex, and centrifuge. Discard the upper hexane layer (removes residual fats).

-

-